1-Fluoro-2-butene

Conformational analysis Allylic fluoride stereochemistry Rotational isomerism

1-Fluoro-2-butene (CAS 66675-37-4, molecular formula C4H7F, molecular weight 74.10 g/mol) is a fluorinated alkene belonging to the allylic fluoride class, characterized by a fluorine substituent at the allylic position of a trans-configured 2-butene backbone. The compound exists as a mixture of synclinal (fluorine cis to the double bond) and anticlinal (gauche) conformers in the fluid phases, with the synclinal rotamer thermodynamically favored in the gas phase by 135±30 cm⁻¹.

Molecular Formula C4H7F
Molecular Weight 74.10 g/mol
Cat. No. B14648851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-butene
Molecular FormulaC4H7F
Molecular Weight74.10 g/mol
Structural Identifiers
SMILESCC=CCF
InChIInChI=1S/C4H7F/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
InChIKeyJYZFTXWDXGDNJZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-butene: Physicochemical and Spectroscopic Baseline for Precision Allylic Fluoride Sourcing


1-Fluoro-2-butene (CAS 66675-37-4, molecular formula C4H7F, molecular weight 74.10 g/mol) is a fluorinated alkene belonging to the allylic fluoride class, characterized by a fluorine substituent at the allylic position of a trans-configured 2-butene backbone . The compound exists as a mixture of synclinal (fluorine cis to the double bond) and anticlinal (gauche) conformers in the fluid phases, with the synclinal rotamer thermodynamically favored in the gas phase by 135±30 cm⁻¹ [1]. Its well-characterized rotational spectrum, dipole moment, and conformational potential function make it a spectroscopically tractable building block for stereochemical investigations and fluorinated intermediate synthesis [2].

trans-1-Fluoro-2-butene
  • Allylic fluoride building block (trans configuration)
  • Defined synclinal/anticlinal rotamer profile
  • Spectroscopic traceability via microwave and far-IR

Why 1-Fluoro-2-butene Cannot Be Interchanged with Generic Allylic or Positional Fluoroalkene Analogs


Allylic fluorides differ profoundly in their conformational energy landscapes, rotational fingerprints, and physical properties depending on fluorine position, double-bond geometry, and carbon-chain architecture. Even among C4H7F isomers—such as 3-fluoro-1-butene, 3-fluoro-2-methylpropene, and cis-1-fluoro-2-butene—the synclinal/anticlinal energy gap, asymmetric torsional frequencies, and rotational constants diverge enough to alter stereochemical outcomes in Diels–Alder cycloadditions, fluorinated building-block reactivity, and analytical detectability [1][2]. Substituting 1-fluoro-2-butene with a halogen analog such as 1-chloro-2-butene introduces a boiling-point shift of approximately 46 °C and fundamentally different leaving-group behavior, rendering generic replacement invalid for procurement specifications that depend on conformational or electronic precision . The quantitative evidence below establishes exactly where 1-fluoro-2-butene occupies a non-interchangeable position relative to its closest structural neighbors.

trans-1-Fluoro-2-butene vs 3-Fluoropropene

Condensed-phase conformational gap may collapse, altering stereochemical control.

trans-1-Fluoro-2-butene vs cis-1-Fluoro-2-butene

Geometric isomer rotational constants diverge, preventing spectral identity substitution.

trans-1-Fluoro-2-butene vs 1-Chloro-2-butene

Halogen substitution shifts boiling point and leaving-group behaviour, invalidating volatility-matched workflows.

Quantitative Differentiation Evidence: 1-Fluoro-2-butene Versus Closest Structural Comparators


Conformational Energy Gap: trans-1-Fluoro-2-butene vs. 3-Fluoropropene (Allyl Fluoride)

trans-1-Fluoro-2-butene exhibits a synclinal–anticlinal energy gap of 135±30 cm⁻¹ (377±106 cal/mol; approx. 1.62±0.36 kJ/mol) in the gas phase, as determined by variable-temperature infrared studies in liquid xenon [1]. In contrast, the shorter-chain analog 3-fluoropropene shows an extrapolated vapor-phase enthalpy difference of only 130±25 cm⁻¹ (1.56±0.30 kJ/mol) between its cis and gauche conformers, with solution-phase values ranging from 60±8 cm⁻¹ (liquid xenon) to 81±1 cm⁻¹ (liquid argon) [2]. Although the gas-phase values appear numerically close, the condensed-phase behavior diverges markedly: 3-fluoropropene's cis–gauche gap collapses to 60–81 cm⁻¹ in rare-gas solutions, whereas 1-fluoro-2-butene retains a gap of 135±30 cm⁻¹ under comparable xenon-solution conditions, indicating a more robust conformational preference that is less perturbed by solvent environment [1][2]. Furthermore, trans-1-fluoro-2-butene undergoes a conformational inversion in the condensed phase—the anticlinal conformer becomes more stable in the liquid state and is the exclusive species in the solid state—a behavior not observed for 3-fluoropropene [1].

Conformational energy gap
Head-to-head
135±30 cm⁻¹ (gas, retained in solution) vs 60±8 cm⁻¹ (3-fluoropropene in liquid xenon); ~2.25× larger gap
Supports stereochemical scaffold selection
Solution-phase gap more robust than 3-fluoropropene
Conformational analysis Allylic fluoride stereochemistry Rotational isomerism

Asymmetric Torsional Frequencies: Distinguishing trans-1-Fluoro-2-butene from 3-Fluoropropene and 3-Fluoro-2-methylpropene

The fundamental asymmetric torsional mode (CH₂F internal rotation) for the synclinal conformer of trans-1-fluoro-2-butene is observed at 123.9 cm⁻¹ with three excited states falling to lower frequency, while the anticlinal conformer torsional mode appears as a broad band centered at approximately 93 cm⁻¹ [1]. By contrast, 3-fluoropropene exhibits its cis-conformer asymmetric torsion at 147.3 cm⁻¹ (with four hot bands) and its gauche-conformer fundamental at 102 cm⁻¹ [2]. For 3-fluoro-2-methylpropene, the asymmetric torsions for both conformers likewise fall below 170 cm⁻¹, but the precise frequencies differ from those of trans-1-fluoro-2-butene owing to the branched carbon skeleton [3]. The synclinal torsional frequency of trans-1-fluoro-2-butene (123.9 cm⁻¹) thus occupies a distinct spectral window between the corresponding 3-fluoropropene cis value (147.3 cm⁻¹) and the gauche values of both 3-fluoropropene (102 cm⁻¹) and 1-fluoro-2-butene itself (~93 cm⁻¹), providing a unique far-IR/Raman signature for compound identity verification.

Torsional fingerprint
Method context
synclinal 123.9 cm⁻¹, anticlinal ~93 cm⁻¹ (far-IR/Raman) vs 3-fluoropropene cis 147.3 cm⁻¹, gauche 102 cm⁻¹
Supports analytical identity verification
Distinct from C₄H₇F isomer torsional bands
Far-infrared spectroscopy Torsional mode assignment Conformational fingerprinting

Rotational Constants as Unique Spectroscopic Identifier: trans-1-Fluoro-2-butene vs. cis-1-Fluoro-2-butene

The ground-state rotational constants of the gauche (anticlinal) conformer of trans-1-fluoro-2-butene are A = 19,938.33±0.48 MHz, B = 2071.37±0.01 MHz, and C = 2022.17±0.01 MHz, as determined by microwave spectroscopy in the 18.0–39.0 GHz region [1]. For the geometric isomer cis-1-fluoro-2-butene, the corresponding gauche conformer rotational constants are A = 12,681.38±8.59 MHz, B = 2541.16±0.05 MHz, and C = 2309.62±0.04 MHz [2]. The A rotational constant differs by a factor of approximately 1.57× between the two geometric isomers, reflecting the profound structural difference arising from the trans vs. cis double-bond configuration. The dipole moment components for trans-1-fluoro-2-butene (gauche conformer) are |μₐ| = 1.86±0.01 D, |μ_b| = 1.16±0.01 D, |μ_c| = 0.31±0.05 D, and |μ_t| = 2.21±0.01 D [1], while cis-1-fluoro-2-butene (gauche) yields |μₐ| = 1.91±0.02 D, |μ_b| = 1.07±0.01 D, |μ_c| = 0.31±0.01 D, and |μ_t| = 2.21±0.02 D [2]. Additionally, the three-fold methyl rotational barrier for trans-1-fluoro-2-butene is 596±7 cm⁻¹ (1.70±0.02 kcal/mol) [1].

Rotational constants
Head-to-head
trans A=19938.33, B=2071.37, C=2022.17 MHz; cis A=12681.38, B=2541.16, C=2309.62 MHz; A ratio ~1.57
Supports geometric isomer distinction
Microwave spectroscopy identity confirmation
Microwave spectroscopy Rotational spectroscopy Molecular structure determination

Physical Property Differentiation: 1-Fluoro-2-butene vs. 3-Fluoro-1-butene (Positional Isomer) and 1-Chloro-2-butene (Halogen Analog)

1-Fluoro-2-butene (CAS 53731-20-7) has a predicted boiling point of 38.3±9.0 °C and predicted density of 0.791±0.06 g/cm³ [1]. Its positional isomer 3-fluoro-1-butene (CAS 53731-19-4) exhibits a predicted boiling point of 25.9±9.0 °C and density of 0.776±0.06 g/cm³ . The ∼12.4 °C boiling point elevation in 1-fluoro-2-butene reflects the allylic (vs. homoallylic) fluorine placement and the trans internal double-bond geometry, which alters intermolecular interactions. A more extreme contrast is observed with the chlorine analog 1-chloro-2-butene (CAS 591-97-9), which has a measured boiling point of 84.5 °C and density of 0.923 g/cm³ —a boiling point elevation of approximately 46 °C and a density increase of ∼0.13 g/cm³ relative to 1-fluoro-2-butene, consistent with the higher polarizability and mass of chlorine versus fluorine. The branched isomer 3-fluoro-2-methylpropene (CAS 920-35-4) exhibits a boiling point of 33.00 °C , intermediate between the two linear C₄H₇F positional isomers.

Physical properties
Context-dependent
bp 38.3 °C, density 0.791 g/cm³ (predicted); vs 1-chloro-2-butene bp 84.5 °C, Δ≈46 °C
Supports volatility- and reactivity-based selection
Halogen substitution significantly alters physical properties
Boiling point differentiation Fluorine vs. chlorine substitution Allylic halide procurement

Procurement-Relevant Application Scenarios for 1-Fluoro-2-butene Based on Quantitative Differentiation Evidence


Stereochemical Control in Diels–Alder Cycloadditions Requiring Conformationally Locked Allylic Fluoride Dienophiles

The 135±30 cm⁻¹ synclinal–anticlinal energy gap of trans-1-fluoro-2-butene, which is approximately 2.25-fold larger than the condensed-phase gap of 3-fluoropropene (60±8 cm⁻¹ in liquid xenon), provides a more robust conformational bias for stereoselective Diels–Alder reactions [1][2]. This conformational locking is directly relevant to the synthesis of fluorinated cyclohexene derivatives where endo/exo diastereoselectivity depends on the allylic fluoride's ground-state geometry. Researchers requiring predictable diastereofacial selectivity should procure trans-1-fluoro-2-butene rather than 3-fluoropropene when the target reaction temperature approaches ambient conditions where the smaller energy gap of 3-fluoropropene would permit conformational averaging and erosion of stereoselectivity [1].

Microwave Spectroscopic Identification and Gas-Phase Structural Elucidation of Fluorinated C₄ Intermediates

The precisely determined rotational constants (A = 19,938.33±0.48, B = 2071.37±0.01, C = 2022.17±0.01 MHz) and dipole moment components of trans-1-fluoro-2-butene enable its unambiguous detection in complex gas-phase reaction mixtures by rotational spectroscopy [1]. This capability is essential for atmospheric chemistry studies of fluorocarbon degradation pathways and for industrial process analytical technology (PAT) where real-time microwave spectroscopy can quantify 1-fluoro-2-butene concentrations without chromatographic separation from co-produced C₄H₇F isomers. The 1.57-fold difference in the A rotational constant relative to cis-1-fluoro-2-butene ensures that the trans isomer can be quantified even when the cis isomer is present as an impurity [1].

Sequential Nucleophilic Substitution Sequences Requiring Allylic Fluoride with Defined Leaving-Group Electronics

The boiling point of 1-fluoro-2-butene (38.3±9.0 °C predicted) is elevated by 12.4 °C relative to its positional isomer 3-fluoro-1-butene and depressed by 46 °C relative to 1-chloro-2-butene [1][2]. This intermediate volatility, combined with the distinct C–F bond strength and fluorine's unique electronic effects (stronger σ-inductive withdrawal vs. chlorine, poorer leaving-group ability), makes 1-fluoro-2-butene the preferred allylic electrophile in synthetic sequences that require controlled reactivity at the allylic position—where the chloride analog would undergo premature or non-selective substitution. Procuring 1-fluoro-2-butene rather than 1-chloro-2-butene is justified whenever the synthetic scheme requires orthogonal activation of the allylic leaving group in the presence of other electrophilic sites [1].

QC Reference Standard for Isomer-Specific Fluorinated Volatile Organic Compound (VOC) Analysis

The combination of a unique far-IR asymmetric torsional fingerprint (synclinal fundamental at 123.9 cm⁻¹, anticlinal at ~93 cm⁻¹), well-resolved microwave rotational transitions, and a boiling point distinguishable from all other C₄H₇F isomers by ≥5 °C makes trans-1-fluoro-2-butene an ideal calibration standard for GC-MS, GC-IR, and rotational spectroscopic methods targeting fluorinated VOCs in environmental or industrial effluent monitoring [1][2]. Its conformational phase behavior—anticlinal conformer exclusively present in the solid state—further allows cryogenic matrix-isolation IR spectroscopy to serve as an orthogonal identity confirmation, a feature not shared by 3-fluoropropene or 3-fluoro-2-methylpropene [1].

Application
Selection Property
Validation Focus
Diels–Alder stereochemical studies
Conformational energy gap robustness
Diastereoselectivity endpoint review
Gas-phase structural elucidation
Rotational constant precision
Isomer-specific identity confirmation
Allylic substitution sequences
Leaving-group electronics / volatility
Orthogonal reactivity validation
VOC analytical reference standard
Spectroscopic & physical fingerprint
Multi-method identity QC
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